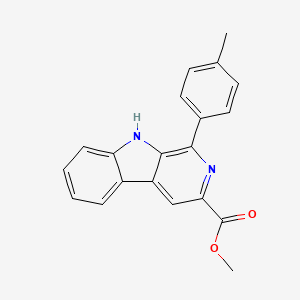

methyl 1-(4-methylphenyl)-9H-beta-carboline-3-carboxylate

Description

Properties

Molecular Formula |

C20H16N2O2 |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

methyl 1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate |

InChI |

InChI=1S/C20H16N2O2/c1-12-7-9-13(10-8-12)18-19-15(11-17(22-18)20(23)24-2)14-5-3-4-6-16(14)21-19/h3-11,21H,1-2H3 |

InChI Key |

UCGSJXFLRUQOTH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3C(=CC(=N2)C(=O)OC)C4=CC=CC=C4N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(4-methylphenyl)-9H-beta-carboline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of tryptamine with an appropriate aldehyde to form the beta-carboline core. This is followed by esterification to introduce the carboxylate group. The specific steps are as follows:

Condensation Reaction: Tryptamine reacts with 4-methylbenzaldehyde in the presence of an acid catalyst to form the beta-carboline core.

Esterification: The resulting beta-carboline is then esterified using methanol and a strong acid like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-methylphenyl)-9H-beta-carboline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that beta-carboline derivatives exhibit significant anticancer properties. Methyl 1-(4-methylphenyl)-9H-beta-carboline-3-carboxylate has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, making it a potential candidate for cancer therapy .

Neuroprotective Effects

Beta-carbolines are known for their neuroprotective effects. This compound has demonstrated the ability to modulate neurotransmitter systems, particularly GABAergic activity. It has been reported to enhance cognitive functions and memory retention in animal models, suggesting its potential use in treating neurodegenerative disorders such as Alzheimer's disease .

Neuropharmacology

GABA Modulation

The compound acts as a modulator of the GABA receptor system. Studies have shown that this compound can attenuate the effects of GABA, leading to increased neuronal firing rates in the hippocampus. This property suggests its potential use in developing treatments for anxiety and depression by balancing inhibitory neurotransmission .

Cognitive Enhancement

In behavioral studies, this compound has been linked to improved performance in learning tasks among rodents. It appears to enhance synaptic plasticity, which is crucial for learning and memory processes. These findings position it as a candidate for further exploration in cognitive enhancement therapies .

Synthetic Methodologies

Synthesis of Derivatives

The synthesis of this compound involves several steps, including the Pictet-Spengler reaction and subsequent oxidation processes. The compound can be synthesized with high yields using various alkylation techniques, which allows for the development of a library of beta-carboline derivatives for pharmacological testing .

Molecular Docking Studies

Computational studies have been employed to predict the binding affinity of this compound with various biological targets. Molecular docking simulations suggest that this compound can effectively interact with specific receptors involved in neurological functions, aiding in the rational design of new therapeutic agents .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on Anticancer Activity | Induced apoptosis in breast and prostate cancer cells | Potential anticancer drug development |

| Neuropharmacological Assessment | Enhanced cognitive function in mice models | Possible treatment for cognitive disorders |

| Synthesis Optimization | Achieved up to 75% yield through optimized conditions | Efficient production of beta-carboline derivatives |

Mechanism of Action

The mechanism of action of methyl 1-(4-methylphenyl)-9H-beta-carboline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

This section evaluates methyl 1-(4-methylphenyl)-9H-beta-carboline-3-carboxylate against related β-carboline derivatives, focusing on structural modifications, biological activities, and structure-activity relationships (SAR).

Structural and Functional Comparisons

Key Research Findings

- Antileishmanial Activity: Methyl 1-(4-methylphenyl)-9H-β-carboline-3-carboxylate demonstrates superior antileishmanial potency (IC₅₀ = 8.2 μM) compared to its unsubstituted analog (IC₅₀ = 25.6 μM), highlighting the critical role of the 4-methylphenyl group in enhancing bioactivity . However, it is less potent than N-butyl-1-(4-dimethylaminophenyl)-tetrahydro-β-carboline-3-carboxamide (IC₅₀ = 5.8 μM), where the tetrahydro ring and amide linkage improve membrane permeability .

- SAR Insights: Position 1 Substitution: Aromatic substituents (e.g., 4-methylphenyl or 4-dimethylaminophenyl) significantly enhance antiparasitic activity compared to hydrogen or small alkyl groups . Position 3 Functional Groups: Ester groups (COOCH₃) generally exhibit lower cytotoxicity but reduced potency compared to carboxamide derivatives (CONHR), which show stronger target binding . Ring Saturation: Tetrahydro-β-carbolines (e.g., compound in ) exhibit improved solubility and mitochondrial targeting but may sacrifice planar aromatic interactions critical for DNA intercalation .

Toxicity and Selectivity

- Methyl 1-(4-methylphenyl)-9H-β-carboline-3-carboxylate shows moderate selectivity for Leishmania parasites over mammalian cells (Selectivity Index = 4.5) , whereas N-butyl-tetrahydro derivatives exhibit higher selectivity (SI > 10) due to mitochondrial specificity .

- Unsubstituted β-carbolines display broader cytotoxicity, underscoring the importance of targeted substituents for therapeutic applications .

Biological Activity

Methyl 1-(4-methylphenyl)-9H-beta-carboline-3-carboxylate is a synthetic compound belonging to the beta-carboline family, which is well-known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, neuropharmacological effects, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 314.4 g/mol. The compound features a beta-carboline core with a methyl group at the 1-position, a 4-methylphenyl group, and a carboxylate ester at the 3-position.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 314.4 g/mol |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity, primarily through the inhibition of cancer cell growth and proliferation. The compound has been shown to interact with various molecular targets involved in cancer pathways.

- Mechanism of Action : It may inhibit specific enzymes that are crucial for cancer cell survival and proliferation. For instance, studies suggest that it can inhibit cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation.

- Case Studies : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound's ability to modulate apoptotic pathways highlights its potential as a therapeutic agent.

Neuropharmacological Effects

This compound also shows promising neuropharmacological effects. It may influence neurotransmitter systems in the brain, potentially offering benefits for neurodegenerative diseases.

- Neurotransmitter Modulation : The compound appears to interact with serotonin and dopamine receptors, which could lead to enhanced mood and cognitive function.

- Research Findings : Animal studies have indicated that administration of this compound can lead to improvements in memory and learning tasks, suggesting its potential as a neuroprotective agent .

The biological activity of this compound can be attributed to its interactions with various biological macromolecules:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses and oxidative stress, contributing to its anticancer and neuroprotective effects.

- Receptor Binding : It has been shown to bind to specific receptors in the central nervous system, modulating their activity and influencing neurotransmission .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 1-(4-methylphenyl)-9H-beta-carboline-3-carboxylate, and what methodological considerations are critical for optimizing yield and purity?

- Answer : The synthesis typically involves Pictet-Spengler or Bischler–Napieralski reactions. For example, a modified approach uses tryptophan methyl ester and 4-methylbenzaldehyde in dichloromethane (CH₂Cl₂) under trifluoroacetic acid (TFA) catalysis at 0°C for 4 days . Key considerations include:

-

Inert atmosphere : Nitrogen gas prevents oxidation of intermediates .

-

Purification : Sequential column chromatography (silica gel, 70–200 µm) with CH₂Cl₂ followed by CH₂Cl₂/CH₃OH (99.5:0.5) isolates isomers .

-

Yield optimization : Stoichiometric ratios (e.g., 1:1.1 for aldehyde:amine) and extended reaction times improve conversion .

Table 1: Key Synthesis Parameters

Parameter Condition/Value Reference Solvent CH₂Cl₂ Catalyst TFA Reaction Temperature 0°C → room temperature Purification Method Column chromatography

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are data interpreted to confirm structural integrity?

- Answer :

-

¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbonyl carbons (δ ~165 ppm) .

-

FTIR : Confirms ester C=O stretches (~1720 cm⁻¹) and NH bands (~3400 cm⁻¹) .

-

Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 307) validate molecular weight .

-

TLC Monitoring : Rf values track reaction progress and isomer separation .

Table 2: Representative Spectroscopic Data

Technique Key Signals Reference ¹H NMR (300 MHz, CDCl₃) δ 8.25 (s, 1H, indole-H) ¹³C NMR δ 165.2 (ester C=O) FTIR 1720 cm⁻¹ (C=O stretch)

Q. What biological screening assays have been applied to evaluate the bioactivity of beta-carboline derivatives, and what key findings inform their therapeutic potential?

- Answer : Beta-carbolines are screened for:

- Anticancer Activity : MTT assays (e.g., IC₅₀ values against HeLa cells) .

- Enzyme Inhibition : Acetylcholinesterase (AChE) or monoamine oxidase (MAO) inhibition assays .

- Neuroactivity : Radioligand binding studies (e.g., affinity for serotonin receptors) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the rational design of this compound derivatives with enhanced pharmacological profiles?

- Answer : SAR strategies include:

-

Position-Specific Modifications : Electron-withdrawing groups (e.g., -Cl) at the phenyl ring increase enzyme inhibition .

-

Isomer Differentiation : Cis/trans isomers (e.g., tetrahydro-beta-carbolines) show distinct binding modes to AChE .

-

Hybridization : Coupling with fluorobenzoyl groups (e.g., 2-fluorophenyl) improves anticancer selectivity .

Table 3: SAR Trends in Beta-Carboline Derivatives

Modification Biological Impact Reference 4-Methylphenyl at C1 ↑ Lipophilicity, ↑ BBB penetration Ester at C3 ↑ Metabolic stability Fluorine substitution ↑ Anticancer selectivity

Q. What experimental strategies are recommended for investigating the environmental fate and ecotoxicological impacts of beta-carboline derivatives, and how are these integrated into risk assessment frameworks?

- Answer : Long-term studies (e.g., Project INCHEMBIOL) use:

- Distribution Analysis : Measure compound levels in soil/water via HPLC-MS .

- Biotic Transformations : Microbial degradation assays under aerobic/anaerobic conditions .

- Toxicity Testing : Daphnia magna acute toxicity (LC₅₀) and algal growth inhibition .

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound, and what statistical approaches validate these findings?

- Answer : Contradictions arise from:

- Bioavailability Differences : In vivo pharmacokinetics (e.g., plasma protein binding) reduce free drug concentrations .

- Metabolic Instability : Phase I metabolism (e.g., ester hydrolysis) deactivates the compound .

- Resolution :

- Dose-Response Modeling : Compare in vitro IC₅₀ vs. in vivo ED₅₀ using nonlinear regression .

- Mechanistic PK/PD Models : Link tissue distribution data to efficacy outcomes .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.